N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Description
The compound N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,5-dimethylphenyl group and at position 4 with a 3,4-dimethoxybenzohydrazide moiety. This structure combines aromatic and heterocyclic elements, with methoxy and methyl groups influencing electronic and steric properties.
Properties
IUPAC Name |
N'-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-5-6-14(2)17(9-13)28-21-16(11-25-28)20(23-12-24-21)26-27-22(29)15-7-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBFDMKKLZRYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the induction of apoptosis, particularly in cancer cells.
Result of Action
The inhibition of CDK2 by N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide leads to significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N’-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide are largely determined by its interactions with various biomolecules. Enzymes, proteins, and other biomolecules interact with this compound in specific ways that can influence biochemical reactions
Biological Activity
N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=NN=C(N2C=NC=N2)C(=N1)C=C(C=C2)OC(=O)NNC(C)=O |
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to inhibit specific kinases by binding to their active sites. This inhibition disrupts critical cell signaling pathways that regulate cell growth and survival. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
Antiproliferative Activity
Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. For example:
- Cell Lines Tested :
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- K562 (chronic myeloid leukemia)
- MCF-7 (human breast cancer)
The compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 to 20 µM across these cell lines.
Study 1: In Vitro Analysis
A recent study evaluated the compound's effects on cell viability and apoptosis induction in cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage.
Study 2: Molecular Docking Studies
Molecular docking studies have revealed that this compound effectively binds to the active sites of targeted kinases. This binding affinity correlates with its observed biological activity.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Significant inhibition in various cancer cell lines |
| Apoptosis Induction | Increased levels of apoptotic markers |
| Kinase Inhibition | Effective binding to kinase active sites |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
Aryl Group Modifications
- 3,4-Dimethoxy-N′-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (): Differs by substituting the 2,5-dimethylphenyl group with a 4-methylphenyl moiety.
Hydrazide Group Variations
- 4-Methyl-N’-(3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzenesulfonohydrazide (): Replaces the benzohydrazide with a sulfonohydrazide group, which may enhance hydrogen-bonding capacity and metabolic stability due to the sulfonyl moiety .
Physicochemical Properties
*Estimated based on structural similarity.
- Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) and increased molecular symmetry (e.g., para-substitution) correlate with higher melting points, as seen in (>340°C) .
- Solubility : Methoxy groups enhance hydrophilicity, but ortho-substituted methyl groups (as in the target compound) may hinder solubility compared to para-substituted analogs .
Q & A
Q. What are the optimized synthetic routes for N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors with substituted hydrazides. Key steps include:
- Core formation : Cyclization of 2,5-dimethylphenylhydrazine derivatives with pyrimidine intermediates under reflux in ethanol or acetonitrile .
- Hydrazide coupling : Reaction with 3,4-dimethoxybenzohydrazide in dry solvents (e.g., dichloromethane) using catalysts like triethylamine to enhance nucleophilic substitution .
- Optimization : Yields improve with controlled temperatures (60–80°C), solvent polarity adjustments (e.g., DMF for polar intermediates), and purification via recrystallization in isopropyl alcohol .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazolo-pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z ~460) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for hydrazide (-NH-CO-) at 3200–3300 cm and aromatic C-H at 3050–3100 cm .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays : Moderate anticancer activity (IC ~10–50 μM) against leukemia cell lines via kinase inhibition .
- Antimicrobial screening : Zone-of-inhibition studies show activity against S. aureus (MIC ~25 μg/mL) due to hydrophobic interactions with bacterial membranes .
- Mechanistic insight : Molecular docking predicts binding to ATP pockets of target kinases (e.g., CDK2) via π-π stacking with the pyrazolo-pyrimidine core .
Advanced Research Questions
Q. How can substituent modifications on the hydrazide moiety enhance biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Synthetic Strategy : Introduce fluorinated benzohydrazides via Ullmann coupling to improve metabolic stability .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., Jurkat T-cells) and incubation times (48–72 hours) to minimize variability .
- Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?
- Methodological Answer :
- LC-MS Monitoring : Track intermediates in real-time to identify off-pathway products (e.g., O-substituted isomers due to nucleophilic competition) .
- Computational Modeling : DFT calculations predict energy barriers for hydrazide vs. pyrimidine attack pathways .
- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via H NMR to assign structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
